REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][S:8]([OH:11])(=O)=[O:9].[O:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1>>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[S:8]([Cl:7])(=[O:11])=[O:9]
|
Name
|
|
Quantity
|
15.29 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
21.39 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
the resulting dark suspension was stirred at 0° C. for 15 min during which time
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured onto ice
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension was extracted with CH2Cl2 (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 7.9% | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |